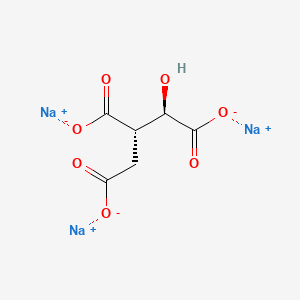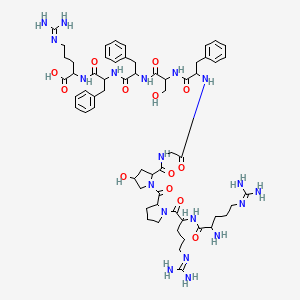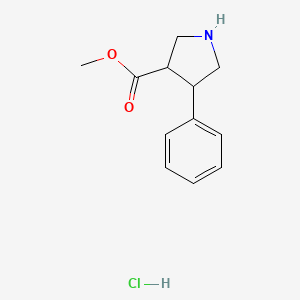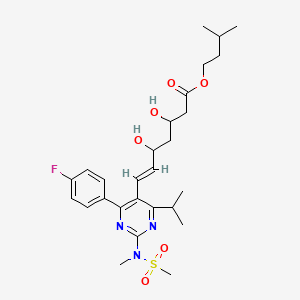
Ds(+)-threo-Isocitric acid . trisodiuM salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ds(+)-threo-Isocitric acid . trisodiuM salt: is a trisodium salt of isocitric acid, a compound that plays a significant role in the citric acid cycle (Krebs cycle). This compound is known for its anticoagulant properties and its ability to maintain platelet functionality . It acts as a buffer for calcium ion activity within the physiological range of approximately 1mM .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Ds(+)-threo-Isocitric acid . trisodiuM salt involves the synthesis of isocitric acid followed by its conversion to the trisodium salt form. The synthetic route typically includes the following steps:
Synthesis of Isocitric Acid: Isocitric acid can be synthesized through the oxidation of citric acid using specific oxidizing agents under controlled conditions.
Conversion to Trisodium Salt: The synthesized isocitric acid is then neutralized with sodium hydroxide to form the trisodium salt. The reaction conditions include maintaining a specific pH and temperature to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Microbial fermentation of specific substrates to produce isocitric acid.
Purification: The isocitric acid is purified through crystallization or other separation techniques.
Neutralization: The purified isocitric acid is neutralized with sodium hydroxide to form the trisodium salt.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ds(+)-threo-Isocitric acid . trisodiuM salt can undergo oxidation reactions to form oxalosuccinic acid.
Reduction: It can be reduced to form isocitrate.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Controlled pH, temperature, and solvent conditions to ensure specific reactions.
Major Products:
Oxidation Products: Oxalosuccinic acid.
Reduction Products: Isocitrate.
Substitution Products: Various substituted isocitrate derivatives.
Applications De Recherche Scientifique
Chemistry: Ds(+)-threo-Isocitric acid . trisodiuM salt is used as a reagent in various chemical reactions and studies involving the citric acid cycle .
Biology: In biological research, it is used to study metabolic pathways and enzyme activities, particularly those involving isocitrate dehydrogenase .
Medicine: The compound’s anticoagulant properties make it useful in medical research and applications, particularly in studies related to blood clotting and platelet functionality .
Industry: In the industrial sector, Ds(+)-threo-Isocitric acid . trisodiuM salt is used in the production of various biochemical products and as a buffering agent in different formulations .
Mécanisme D'action
Ds(+)-threo-Isocitric acid . trisodiuM salt exerts its effects primarily through its role in the citric acid cycle. It acts as a substrate for isocitrate dehydrogenase, an enzyme that catalyzes the oxidative decarboxylation of isocitrate to alpha-ketoglutarate . This reaction is crucial for energy production in cells. Additionally, the compound’s anticoagulant properties are attributed to its ability to buffer calcium ion activity, which is essential for platelet function .
Comparaison Avec Des Composés Similaires
DL-Isocitric acid trisodium salt hydrate: A similar compound with a slightly different stereochemistry.
Trisodium citrate: Another trisodium salt of citric acid with different chemical properties and applications.
Uniqueness: Ds(+)-threo-Isocitric acid . trisodiuM salt is unique due to its specific stereochemistry and its role in the citric acid cycle. Its anticoagulant properties and ability to maintain platelet functionality set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H5Na3O7 |
|---|---|
Poids moléculaire |
258.07 g/mol |
Nom IUPAC |
trisodium;(1R,2S)-1-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3/t2-,4+;;;/m0.../s1 |
Clé InChI |
HWMVXEKEEAIYGB-OFBPEYICSA-K |
SMILES isomérique |
C([C@@H]([C@H](C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II)](/img/structure/B12320307.png)
![N-(3-azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B12320317.png)


![4-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one](/img/structure/B12320340.png)
![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)



![Methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate](/img/structure/B12320360.png)
![methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate](/img/structure/B12320363.png)

![12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione](/img/structure/B12320374.png)
![[3,4,5-Triacetyloxy-6-(2-amino-2-oxo-1-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B12320376.png)
